molecular formula C14H10N2O4 B057203 5,8-DI-Amino-1,4-dihydroxy-anthraquinone CAS No. 16517-70-7

5,8-DI-Amino-1,4-dihydroxy-anthraquinone

Cat. No. B057203
CAS RN: 16517-70-7
M. Wt: 270.24 g/mol
InChI Key: QVEMRPAUHFWHRV-UHFFFAOYSA-N
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Description

5,8-DI-Amino-1,4-dihydroxy-anthraquinone is an organic compound that belongs to the class of anthraquinones . These are organic compounds containing either anthracene-9,10-quinone, 1,4-anthraquinone, or 1,2-anthraquinone .


Synthesis Analysis

The synthesis of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone and its derivatives has been a subject of research. For instance, anthraquinone and its derivatives have been identified as sustainable materials for electrochemical applications . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide have been correlated against newly measured experimental data .


Molecular Structure Analysis

The molecular structure of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone is C14H10N2O4 . The crystal structure of this compound has been studied and is available in the Protein Data Bank .


Chemical Reactions Analysis

Anthraquinone and its derivatives, including 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, have been studied for their electrochemical properties . The reduction potentials of these compounds have been investigated, revealing the importance of the stabilization of both reduced carbonyl groups along with the distribution of the OH substituents in the AQ host scaffold .

Scientific Research Applications

  • Anticancer Activity :

    • 5,8-DI-Amino-1,4-dihydroxy-anthraquinone derivatives have been evaluated for their anticancer properties. One study synthesized and characterized these derivatives, finding them to be potential lead compounds for anti-tumor drugs (Bao Xiu-rong, 2009).
  • Synthesis and Characterization for Antineoplastic Activity :

    • The synthesis of chloro-substituted mono- and bis[(aminoalkyl)amino]anthraquinones, related to 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, was explored. These compounds showed significant antineoplastic and cytotoxic activity (R. K. Zee-Cheng et al., 1987).
  • Immune Response Suppression :

    • A study on various anthraquinones, including 1,4-bis [(2-aminoethyl)amino]-5, 8-dihydroxy-9,10-anthracenedione dihydrochloride, revealed their ability to suppress immune responses, suggesting potential applications in treating autoimmune diseases and in organ transplantation (B. S. Wang et al., 1987).
  • DNA Synthesis Inhibition :

    • Research on aminoalkylamino-substituted anthraquinone derivatives, including 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, showed that they inhibit DNA synthesis in culture, suggesting a mechanism for their antiproliferative activity (A. Nishio & E. Uyeki, 1983).
  • Cytotoxicity and Genotoxicity :

    • A comparative study on the genotoxic effects of different aminoanthraquinone drugs, including analogs of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, was conducted to assess their therapeutic activities and genetic toxicities. The study correlated their therapeutic activity with their genotoxicity in vitro (W. Au et al., 1981).
  • Electrochemical Applications :

    • Novel organic compounds, including derivatives of 5,8-DI-Amino-1,4-dihydroxy-anthraquinone, were synthesized for use as cathode materials in lithium batteries, indicating their potential in energy storage applications (Zhao Lei et al., 2012).

Future Directions

The future directions of research on 5,8-DI-Amino-1,4-dihydroxy-anthraquinone could involve further investigation into its electrochemical properties and potential applications in organic electronics . Additionally, its potential as an inhibitor due to its anthraquinone scaffold could be explored further .

properties

IUPAC Name

1,4-diamino-5,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMRPAUHFWHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066072
Record name 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy-

CAS RN

16517-70-7
Record name 1,4-Diamino-5,8-dihydroxy-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16517-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diamino-5,8-dihydroxy-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016517707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-diamino-5,8-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIAMINO-5,8-DIHYDROXY-ANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58SUQ7J26N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KR PR, YS Mary, A Fernandez, YS Mary… - … Biology and Chemistry, 2019 - Elsevier
A derivative of naphthaquinone, 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)naphthalene-1,4-dione (DPDHN) was synthesized from lawsone by ultrasound …
Number of citations: 36 www.sciencedirect.com
KR PR, A Fernandez, SP Laila, B Arunkumar… - Photodiagnosis and …, 2017 - Elsevier
A phenaxazone compound [5H-Benzo[a]phenoxazin-5-one (BP)] along with an aminoquinone[2-[(o-hydroxyphenyl)amino]-1,4-naphthaquinone (HAN)] derivatives were …
Number of citations: 3 www.sciencedirect.com
PR Kavitha Rani, A Fernandez, SP Laila… - Photodiagnosis and …, 2017 - academia.edu
A phenaxazone compound [5H-Benzo [a] phenoxazin-5-one (BP)] along with an aminoquinone [2-[(o-hydroxyphenyl) amino]-1, 4-naphthaquinone (HAN)] derivatives were synthesized …
Number of citations: 0 www.academia.edu
PR Kavitha Rani, A Fernandez, P Shiny - 2016 - academia.edu
A phenaxazone compound [5H–Benzo [a] phenoxazin–5–one (BP)] along with an aminoquinone [2–[(o–hydroxyphenyl) amino]–1, 4–naphthaquinone (HAN)] derivatives were …
Number of citations: 0 www.academia.edu
A Stine - 2018 - search.proquest.com
The work in this thesis focuses on computational methods for the identification of novel enzymatic pathways. In particular this work focuses on the utilization of the Biological Network …
Number of citations: 0 search.proquest.com
RS Waszak - 2020 - meriva.pucrs.br
Cinases são as proteínas mais intensamente estudadas no desenvolvimento e desenho de fármacos. Dentre as cinases, as serino/treonino cinases não específicas representam um …
Number of citations: 3 meriva.pucrs.br

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